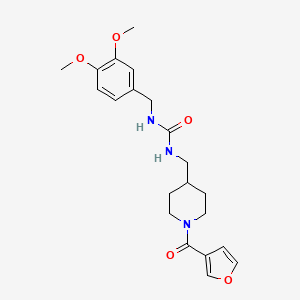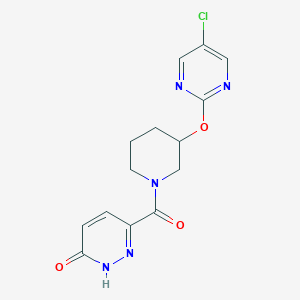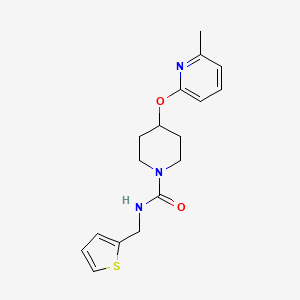![molecular formula C14H19ClN2O2 B2787156 benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride CAS No. 2227206-53-1](/img/structure/B2787156.png)
benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride is a synthetic organic compound with the molecular formula C14H19ClN2O2. It is known for its unique bicyclic structure, which includes a 3-azabicyclo[4.1.0]heptane moiety. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride typically involves the following steps:
Formation of the 3-azabicyclo[4.1.0]heptane core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,5-diene, under acidic or basic conditions.
Introduction of the carbamate group: The core structure is then reacted with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
Hydrochloride salt formation: Finally, the compound is treated with hydrochloric acid to yield the hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: Researchers use it to probe the structure-activity relationships of bicyclic compounds.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include:
Neurotransmitter Receptors: The compound can bind to receptors in the central nervous system, modulating their activity.
Enzymes: It may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation.
Ion Channels: The compound can affect the function of ion channels, altering neuronal excitability.
Comparación Con Compuestos Similares
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride can be compared with other bicyclic carbamates, such as:
Benzyl N-{3-azabicyclo[3.1.0]hexan-6-yl}carbamate: This compound has a smaller bicyclic ring system, which may affect its binding affinity and selectivity.
Benzyl N-{3-azabicyclo[5.1.0]octan-6-yl}carbamate: This compound has a larger bicyclic ring system, potentially leading to different pharmacokinetic properties.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-10-11-4-2-1-3-5-11)16-14-6-7-15-9-12(14)8-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHCGGORLBRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(9H-carbazol-9-yl)-3-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propan-2-ol](/img/structure/B2787074.png)



![N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2787081.png)

![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)

![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)


![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine](/img/structure/B2787094.png)
